molecular formula C16H22O6 B086374 (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 14897-51-9

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B086374
CAS No.: 14897-51-9
M. Wt: 310.34 g/mol
InChI Key: CGYATHUHNJVXFV-UXXRCYHCSA-N
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Description

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a useful research compound. Its molecular formula is C16H22O6 and its molecular weight is 310.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Syntheses and Chemical Reactions

The compound has been utilized in asymmetric syntheses, like the synthesis of polyhydroxylated quinolizidines. These syntheses involve cross-aldol reactions, providing insights into diastereoselective condensation and transformations into various complex structures (Schaller & Vogel, 2000). Additionally, it plays a role in non-iterative asymmetric synthesis of C15 polyketide spiroketals, contributing to the field of organic chemistry and medicinal chemistry (Meilert et al., 2004).

Catalytic Applications

The compound has been identified as a ketone catalyst used in stereoselective CH activation of vicinal diols. This application is significant in the development of novel synthetic routes and methodologies in organic chemistry (Ramirez & Shi, 2012).

Reactions with Isoxazolines and Pyrans

It has been involved in reactions with isoxazolines and pyrans, leading to the formation of various derivatives. These reactions are crucial for understanding the mechanisms of N–O and C–C bond cleavage and hydrolysis in organic synthesis (Nitta et al., 1985).

Role in Synthesis of Fused Pyran Derivatives

The compound has been employed in the synthesis of novel fused pyran derivatives. This showcases its importance in the synthesis of complex organic structures, contributing to advancements in organic synthesis and drug discovery (Qian et al., 2017).

Properties

IUPAC Name

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-13-11(8-17)20-15(12(18)14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYATHUHNJVXFV-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OCC3=CC=CC=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OCC3=CC=CC=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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